![molecular formula C14H21N3O B5690075 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5690075.png)
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane, also known as DMPOAD, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has a unique structure that makes it an attractive target for research.
Mechanism of Action
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane exerts its therapeutic effects by modulating several biochemical pathways in the body. It has been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the inflammatory response. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane also induces apoptosis in cancer cells by activating the mitochondrial pathway. Furthermore, it has been found to increase the levels of antioxidant enzymes such as SOD and catalase, which protect against oxidative stress.
Biochemical and Physiological Effects:
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been found to have a protective effect on the nervous system by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is also highly soluble in aqueous solutions, making it easy to administer to cells or animals. However, one limitation of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is its low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for research on 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane. One potential avenue is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could be to explore its potential as an anti-inflammatory agent for the treatment of autoimmune diseases such as rheumatoid arthritis. Additionally, further studies could be done to optimize the synthesis and improve the bioavailability of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane.
Synthesis Methods
The synthesis of 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is a complex process that involves several steps. One of the most common methods for synthesizing 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane is through the reaction of 5,6-dimethylpyrimidine-4-carboxylic acid with 1,6-diaminohexane followed by cyclization with ethyl chloroformate. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess significant anti-inflammatory and anti-cancer properties. 9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
9-(5,6-dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-11-12(2)15-10-16-13(11)17-7-8-18-14(9-17)5-3-4-6-14/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQUDVYDZNSIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCOC3(C2)CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5,6-Dimethylpyrimidin-4-yl)-6-oxa-9-azaspiro[4.5]decane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)
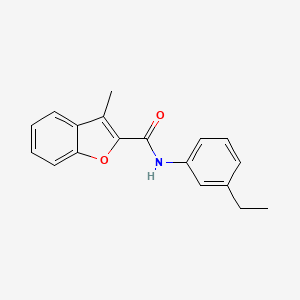
![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
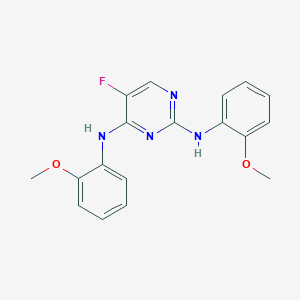
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B5690039.png)
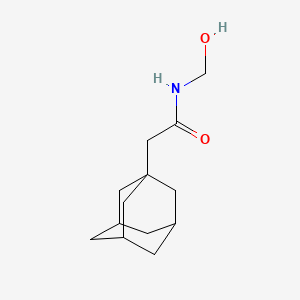
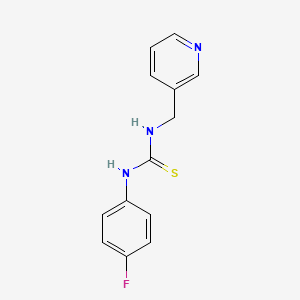
![1-[3-(1-methyl-3-piperidinyl)propanoyl]-4-(3-methyl-4-pyridinyl)piperazine](/img/structure/B5690045.png)
![3-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)phenol](/img/structure/B5690060.png)
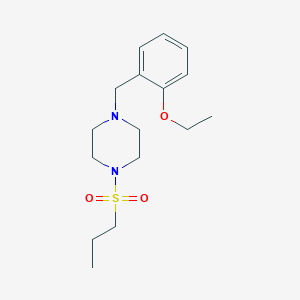
![N~1~-{1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}glycinamide hydrochloride](/img/structure/B5690067.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5690077.png)